molecular formula C7H12N2O2 B8678808 1-[(2-Methoxyethoxy)methyl]-1H-pyrazole

1-[(2-Methoxyethoxy)methyl]-1H-pyrazole

Cat. No.: B8678808
M. Wt: 156.18 g/mol
InChI Key: ZMNIVXAVBVNCCY-UHFFFAOYSA-N
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Description

1-[(2-Methoxyethoxy)methyl]-1H-pyrazole is a pyrazole derivative characterized by a 2-methoxyethoxymethyl substituent at the N1 position of the pyrazole ring. This compound is structurally significant due to its ether-linked side chain, which enhances solubility and influences its chemical and biological behavior.

Scientific Research Applications

Medicinal Applications

Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-[(2-Methoxyethoxy)methyl]-1H-pyrazole, as antiviral agents. For instance, compounds with similar structures have demonstrated efficacy against HIV-1 replication, showcasing their potential in developing new antiviral therapies. A study reported that certain pyrazole derivatives exhibited non-toxic activity in cell culture against HIV-1, indicating a promising avenue for further research in antiviral drug development .

Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, a series of pyrazole derivatives were evaluated for their ability to reduce paw edema in rats, demonstrating significant anti-inflammatory activity compared to standard drugs like Indomethacin .

Analgesic Effects
The analgesic properties of pyrazole compounds have been extensively studied. Various derivatives have been synthesized and tested for their pain-relieving effects. One study found that specific pyrazole analogues exhibited potent analgesic activity against herpes simplex virus type-1, suggesting their potential as analgesics in clinical settings .

Agricultural Applications

Insecticidal Activity
The insecticidal properties of pyrazole derivatives have been investigated, with promising results. Compounds similar to this compound have shown effectiveness against agricultural pests. For instance, novel pyrazole-5-carboxylic acid derivatives were synthesized and tested against Aphis fabae, demonstrating high mortality rates comparable to commercial insecticides like imidacloprid .

Herbicide Potential
Research into the herbicidal applications of pyrazole derivatives is ongoing. Some compounds have been identified as potential herbicides due to their ability to inhibit specific enzymatic pathways in plants. This property could lead to the development of new herbicides that are more effective and environmentally friendly.

Chemical Applications

Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The versatility of pyrazoles in chemical reactions allows for the development of new compounds with tailored properties.

Fluorescent Dyes
Pyrazole derivatives are also explored for their potential use as fluorescent dyes. Their ability to absorb and emit light makes them suitable for applications in biological imaging and sensing technologies.

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
MedicinalAntiviral ActivityEffective against HIV-1 replication
Anti-inflammatory PropertiesSignificant reduction in paw edema
Analgesic EffectsPotent analgesic activity against HSV-1
AgriculturalInsecticidal ActivityHigh mortality against Aphis fabae
Herbicide PotentialInhibition of plant enzymatic pathways
ChemicalSynthesis of Complex MoleculesValuable building block for pharmaceuticals
Fluorescent DyesSuitable for biological imaging

Case Studies

Case Study 1: Antiviral Screening
In a recent study aimed at discovering new antiviral agents, a library of pyrazole-based compounds was screened for activity against HIV-1. Two compounds showed significant efficacy without cytotoxicity, leading to further development based on structure-activity relationship studies .

Case Study 2: Insecticidal Evaluation
A series of novel pyrazole derivatives were synthesized and tested for insecticidal activity against Aphis fabae. The results indicated that certain compounds achieved over 85% mortality at low concentrations, highlighting their potential as effective insecticides in agricultural practices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(2-Methoxyethoxy)methyl]-1H-pyrazole, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like hydrazides or substituted acrylates. For example, cyclization of substituted benzoic acid hydrazides with phosphorous oxychloride at 120°C is a viable route, as demonstrated in analogous pyrazole syntheses . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures (1:1) at 50°C for 16 hours is another method, yielding hybrid pyrazole-triazole derivatives with ~60% efficiency. Key factors include temperature control, catalyst loading (e.g., copper sulfate/sodium ascorbate), and solvent polarity .

Q. How is the purity and structural integrity of this compound confirmed through spectroscopic methods?

  • Methodological Answer : Structural validation typically involves 1H/13C NMR to confirm substituent positions and integration ratios. IR spectroscopy identifies functional groups (e.g., C=O stretches in ester derivatives). For unambiguous confirmation, X-ray crystallography resolves bond lengths and angles, as shown in structurally related pyrazole-carboxylate compounds . Purity is assessed via HPLC (≥95% purity thresholds) and melting point consistency with literature values .

Advanced Research Questions

Q. What strategies are employed to address regioselectivity challenges in the synthesis of substituted pyrazole derivatives?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For example, N-Tosylhydrazones react with α,β-unsaturated ketones to favor 1,3,5-trisubstituted pyrazoles. Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K2CO3 vs. NaH) can shift regioselectivity by altering intermediate stabilization . Computational modeling (DFT) may predict dominant pathways for substituent placement .

Q. How do solvent choice and catalyst systems impact the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in synthesizing pyrazole-containing hybrids?

  • Methodological Answer : Polar aprotic solvents like THF enhance Cu(I) solubility and accelerate cycloaddition kinetics. Adding sodium ascorbate as a reducing agent prevents Cu(II) oxidation, maintaining catalytic activity. Reaction yields drop in non-polar solvents (e.g., toluene) due to poor Cu(I) dispersion. Catalyst loading (5–10 mol%) optimizes cost and efficiency, as demonstrated in triazole-pyrazole hybrid syntheses .

Q. What are the common sources of contradictory spectral data in pyrazole derivatives, and how can they be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : Pyrazole NH protons may exchange rapidly, causing NMR signal broadening. Low-temperature NMR or deuterated solvents (e.g., DMSO-d6) stabilize tautomers for clear resolution .
  • Impurity overlap : HPLC-MS identifies co-eluting impurities (e.g., unreacted starting materials). Recrystallization in ethyl acetate/hexane mixtures improves purity .
  • Crystallographic disorder : X-ray data refinement with software like SHELXL resolves atomic positional ambiguities .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for pyrazole derivatives?

  • Methodological Answer : Cross-validate with synthetic protocols : Differences in recrystallization solvents (e.g., ethyl acetate vs. methanol) can alter melting points by 2–5°C . For spectral mismatches, compare deuterated solvent effects (e.g., CDCl3 vs. DMSO-d6) on chemical shifts. Reproduce experiments using literature conditions to isolate procedural variables .

Q. Experimental Design Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates polar byproducts. For scale-up, recrystallization in ethanol/water (7:3) achieves >95% purity. Distillation under reduced pressure (if volatile) is avoided due to thermal sensitivity; instead, freeze-drying preserves labile substituents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The 2-methoxyethoxy group distinguishes this compound from analogs with simpler or bulkier substituents. Below is a comparative analysis:

Compound Name Substituent at N1 Position Key Structural Features References
1-[(2-Methoxyethoxy)methyl]-1H-pyrazole 2-Methoxyethoxymethyl Ether chain enhances solubility; moderate steric bulk
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole Trimethylsilyl ethoxymethyl (SEM) Bulky SEM group acts as a protecting group; increases hydrophobicity
1-(2-Methoxyethyl)-1H-pyrazole 2-Methoxyethyl Shorter chain; lower solubility compared to methoxyethoxy analog
1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole Fluorinated methoxyethyl Fluorine atoms enhance lipophilicity and metabolic stability
1-(4-Bromobenzyl)-5-methyl-3-nitro-1H-pyrazole 4-Bromobenzyl + nitro group Electron-withdrawing groups increase reactivity; potential toxicity

Key Insights :

  • The 2-methoxyethoxy group provides balanced hydrophilicity, improving aqueous solubility compared to shorter-chain analogs (e.g., 2-methoxyethyl) .
  • Fluorinated derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Bulky groups like SEM () are useful in synthetic intermediates but may limit biological applications due to poor metabolic stability .

Physicochemical Properties

The substituent significantly impacts solubility, stability, and reactivity:

Property This compound 1-(2-Methoxyethyl)-1H-pyrazole Fluorinated Analog ()
Solubility Moderate (ether chain enhances polarity) Lower (shorter chain) Low (high lipophilicity)
Metabolic Stability Moderate High Very high (fluorine resistance)
Reactivity Ethers stable under acidic conditions Similar Susceptible to nucleophilic attack

Key Insights :

  • The 2-methoxyethoxy group improves solubility without compromising stability, making it advantageous for drug design .
  • Fluorinated compounds, while stable, may face formulation challenges due to poor solubility .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-(2-methoxyethoxymethyl)pyrazole

InChI

InChI=1S/C7H12N2O2/c1-10-5-6-11-7-9-4-2-3-8-9/h2-4H,5-7H2,1H3

InChI Key

ZMNIVXAVBVNCCY-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrazole (13.6 g, 200 mmol) and N,N-diisopropylethylamine (68 mL, 400 mmol) in dichloromethane (150 mL), 2-methoxyethoxymethyl chloride (24.9 mL, 220 mmol) was added with cooling on ice. The reaction solution was stirred at room temperature for 2 hours, and an aqueous sodium hydrogencarbonate solution (500 mL) was then added to the reaction solution, followed by extraction three times with dichloromethane (500 mL). The organic layer was dried over anhydrous sodium sulfate. After vacuum concentration, the residue was purified with silica gel chromatography (hexane/ethyl acetate=1:1) to yield the title compound (29.9 g, 96%) as a colorless oil.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
96%

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